molecular formula C10H12BrNOS B14076986 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14076986
M. Wt: 274.18 g/mol
InChI Key: QGRRCLQXEXWCLA-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 1-(2-Amino-6-(methylthio)phenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.

Chemical Reactions Analysis

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the bromopropanone moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one include:

    1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one: Differing by the position of the bromine atom.

    1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one: Differing by the halogen atom.

    1-(2-Amino-6-(methylthio)phenyl)-3-bromobutan-1-one: Differing by the length of the carbon chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(12)10(9)8(13)5-6-11/h2-4H,5-6,12H2,1H3

InChI Key

QGRRCLQXEXWCLA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1C(=O)CCBr)N

Origin of Product

United States

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